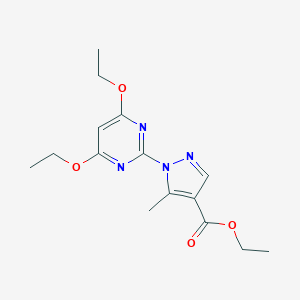![molecular formula C19H14N6OS B287688 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287688.png)
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'compound 1' and is a potent inhibitor of a protein kinase known as PIM1.
Mécanisme D'action
The mechanism of action of 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves the inhibition of PIM1 protein kinase. PIM1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation. Inhibition of PIM1 leads to the induction of apoptosis in cancer cells, making it a potential target for cancer treatment.
Biochemical and Physiological Effects:
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have also shown that this compound has anti-tumor activity and can inhibit the growth of tumors in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is its potent inhibitory activity against PIM1 protein kinase. This makes it a potential candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile. One of the primary areas of research is to develop more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to investigate the in vivo efficacy and toxicity of this compound.
Méthodes De Synthèse
The synthesis of 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves a series of chemical reactions. The starting material for the synthesis is 2-chloro-6-(1-naphthyloxy)pyrimidine, which is reacted with potassium thioacetate to form 2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidine. This intermediate is then reacted with 5-amino-1H-pyrazole-4-carbonitrile in the presence of a catalyst to form the final product.
Applications De Recherche Scientifique
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has shown potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment. PIM1 is a protein kinase that is overexpressed in many types of cancer, and inhibition of this protein kinase has been shown to induce cell death in cancer cells. 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has been shown to be a potent inhibitor of PIM1, making it a potential candidate for cancer treatment.
Propriétés
Nom du produit |
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile |
|---|---|
Formule moléculaire |
C19H14N6OS |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
5-amino-1-(2-methylsulfanyl-6-naphthalen-1-yloxypyrimidin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H14N6OS/c1-27-19-23-16(25-18(21)13(10-20)11-22-25)9-17(24-19)26-15-8-4-6-12-5-2-3-7-14(12)15/h2-9,11H,21H2,1H3 |
Clé InChI |
JFSWERGWKQFQTO-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CC(=N1)OC2=CC=CC3=CC=CC=C32)N4C(=C(C=N4)C#N)N |
SMILES canonique |
CSC1=NC(=CC(=N1)OC2=CC=CC3=CC=CC=C32)N4C(=C(C=N4)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





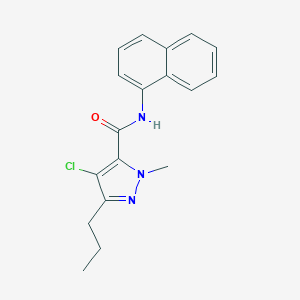
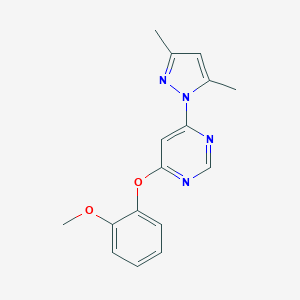
![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
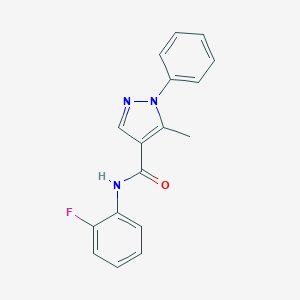
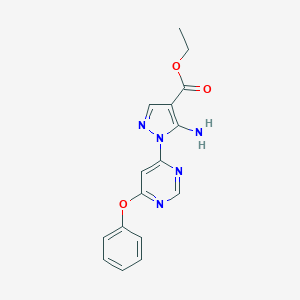


![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
